Phénazine

Vue d'ensemble

Description

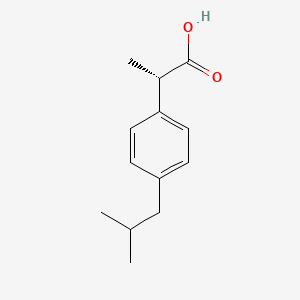

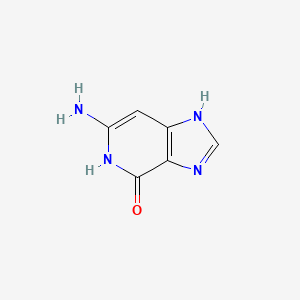

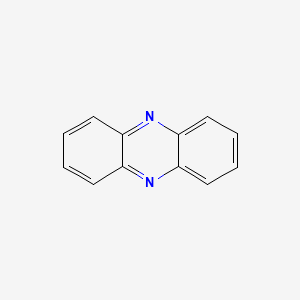

Phenazine is an organic compound with the molecular formula C₁₂H₈N₂. It is a nitrogen-containing heterocyclic compound, characterized by a fused ring structure consisting of two benzene rings joined by a pyrazine ring. Phenazine and its derivatives are known for their vibrant colors and have been extensively studied due to their wide range of biological activities and applications in various fields.

Synthetic Routes and Reaction Conditions:

Wohl–Aue Reaction: This classical method involves the reaction of nitrobenzene with aniline in the presence of a base at elevated temperatures. The reaction typically occurs at around 140°C.

Beirut Method: This method involves the condensation of 1,2-diaminobenzenes with two-carbon units.

Reductive Cyclization: Diphenylamines undergo reductive cyclization to form phenazine.

Oxidative Cyclization: 1,2-diaminobenzene or diphenylamines are oxidized to form phenazine.

Pd-Catalyzed N-Arylation: This method involves the palladium-catalyzed N-arylation of suitable precursors.

Multicomponent Approaches: These methods involve the use of multiple reactants in a single reaction vessel to form phenazine.

Industrial Production Methods: Industrial production of phenazine typically involves large-scale synthesis using the Wohl–Aue reaction due to its simplicity and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous flow reactors to maintain consistent reaction conditions.

Types of Reactions:

Oxidation: Phenazine can undergo oxidation to form phenazine N-oxide.

Reduction: Reduction of phenazine can yield dihydrophenazine.

Substitution: Phenazine can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Electrophilic reagents like nitric acid for nitration and halogens for halogenation.

Major Products:

Phenazine N-oxide: Formed through oxidation.

Dihydrophenazine: Formed through reduction.

Nitrophenazine and Halophenazine: Formed through substitution reactions.

Applications De Recherche Scientifique

Phenazine and its derivatives have a wide range of applications in scientific research:

Chemistry: Used as intermediates in the synthesis of dyes and pigments.

Biology: Studied for their antimicrobial properties, particularly against Gram-negative bacteria.

Medicine: Investigated for their anticancer, antimalarial, and neuroprotective activities.

Industry: Used in the production of dyes, pigments, and as redox-active compounds in electrochemical applications.

Mécanisme D'action

Target of Action

Phenazine derivatives have been reported to possess antiproliferative activities against various cancer cell lines . They have also been developed as inhibitors of disease-related targets, showing activity of inhibition to multiple enzymes .

Mode of Action

Phenazines serve as electron shuttles to alternate terminal acceptors, modify cellular redox states, and act as cell signals that regulate patterns of gene expression . They contribute to biofilm formation and architecture, and enhance bacterial survival .

Biochemical Pathways

The biosynthesis of phenazines involves several enzymes, including PhzE, PhzD, PhzF, PhzB, and PhzG . These enzymes convert chorismic acid via 2-amino-2-desoxyisochorismic acid (ADIC), trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA), 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid (AOCHC), hexahydro-phenazine-1,6-dicarboxylate (HHPDC), and tetrahydro-phenazine-1-carboxylate (THPCA) to phenazine-1,6-dicarboxylic acid (PDC) and phenazine-1-carboxylic acid (PCA) .

Pharmacokinetics

It is known that phenazine derivatives, such as phenelzine, are rapidly absorbed following oral administration . The time to peak plasma concentration is approximately 43 minutes, and the half-life is around 11.6 hours .

Result of Action

Phenazines can cause hyperpolarization of the mitochondrial membrane, leading to externalizing phosphatidylserine, chromatin condensation, and DNA fragmentation . This induces apoptosis and, ultimately, cell death . They can also inhibit carbohydrate metabolism and energy metabolism, interfere with redox processes, inhibit catalase (CAT) and superoxide dismutase (SOD) enzyme activities, and lead to increased reactive oxygen species (ROS) accumulation .

Action Environment

Phenazine producers are found throughout nature in association with plant and animal hosts and in terrestrial, freshwater, and marine habitats . They may reach sufficient numbers that the phenazines they produce can be extracted directly from environmental samples . The production of phenazines is metabolically costly, and the capacity to produce these metabolites is more likely to be maintained in environments where their benefits outweigh their costs .

Analyse Biochimique

Biochemical Properties

Phenazine plays a significant role in biochemical reactions. It interacts with several enzymes such as PhzE, PhzD, PhzF, PhzB, and PhzG . These enzymes convert chorismic acid via various intermediates to phenazine-1,6-dicarboxylic acid (PDC) and phenazine-1-carboxylic acid (PCA) . The nature of these interactions is primarily based on the redox activity of phenazine .

Cellular Effects

Phenazine influences various types of cells and cellular processes. It modifies cellular redox states and acts as a cell signal that regulates patterns of gene expression . It contributes to biofilm formation and architecture, and enhances bacterial survival . Phenazine also has diverse effects on eukaryotic hosts and host tissues, including the modification of multiple host cellular responses .

Molecular Mechanism

Phenazine exerts its effects at the molecular level through its redox properties . It serves as an electron shuttle to alternate terminal acceptors . It binds with biomolecules, inhibits or activates enzymes, and changes gene expression .

Metabolic Pathways

Phenazine is involved in several metabolic pathways. It interacts with enzymes and cofactors . It may also affect metabolic flux or metabolite levels

Comparaison Avec Des Composés Similaires

Phenazine is structurally related to other nitrogen-containing heterocycles such as pyrazine and quinoxaline. Compared to these compounds, phenazine has a more extended conjugated system, which contributes to its unique redox properties and vibrant colors. Similar compounds include:

Pyrazine: A simpler structure with only one nitrogen-containing ring.

Quinoxaline: Contains a fused benzene and pyrazine ring but lacks the extended conjugation of phenazine.

Acridine: Another nitrogen-containing heterocycle with different biological activities.

Phenazine’s unique structure and redox properties make it a valuable compound in various scientific and industrial applications.

Propriétés

IUPAC Name |

phenazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNDJXKNXGMECE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059069 | |

| Record name | Phenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or light yellow solid; [Merck Index] Yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Phenazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16513 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

12.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID17510352 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vapor Pressure |

0.0000326 [mmHg] | |

| Record name | Phenazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16513 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

92-82-0 | |

| Record name | Phenazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzopyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenazine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZOPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JHR6K463W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Phenazines are a class of nitrogen-containing heterocyclic compounds produced by bacteria and some eukaryotes. [, ] They exhibit a diverse range of biological activities, including antibacterial, antifungal, and antitumor properties, making them promising candidates for drug development and other applications. [, , ]

A: The structure of a phenazine significantly influences its biological activity. Modifications to the core phenazine structure, such as the addition of functional groups like hydroxyl, carboxyl, or amino groups, can alter its redox potential, solubility, and interaction with biological targets. [, , ] For instance, the presence of a carboxyl group at the C-1 position in phenazine-1-carboxylic acid contributes to its potent antifungal activity. []

A: Certainly! Pyocyanin (1-hydroxy-5-methylphenazine), a blue pigment, is a well-known phenazine produced by Pseudomonas aeruginosa. [] Iodinin (phenazine-1,6-diol 5,10-dioxide) is another example produced by Pseudomonas phenazinium. [] Streptomyces sp. CNQ-509, a marine bacterium, produces marinophenazines A and B, which possess unique O-prenylated modifications. []

A: Phenazines are redox-active molecules, meaning they can readily accept and donate electrons. [] This property allows them to participate in redox cycling within cells, generating reactive oxygen species (ROS) like superoxide and hydrogen peroxide. [] ROS can damage cellular components, leading to oxidative stress and ultimately cell death. [] Additionally, phenazines can directly interact with and inhibit specific enzymes or proteins crucial for cellular processes. []

A: Phenazines play various roles in bacterial physiology. They contribute to intracellular redox balancing, protecting bacteria from oxidative stress. [] In Pseudomonas aeruginosa, phenazines like pyocyanin are involved in iron acquisition and biofilm development, crucial for bacterial survival and virulence. [, ]

A: Phenazines can act as antibiotics, inhibiting the growth of competing microorganisms. [, ] For example, phenazine-1-carboxylic acid produced by Pseudomonas species displays potent antifungal activity against a range of plant pathogens. [, ] This ability to suppress competitors contributes to the ecological success of phenazine-producing bacteria in diverse environments.

A: Yes, bacteria can develop resistance to phenazines through various mechanisms. These include mutations in genes encoding targets of phenazine action, efflux pumps that remove phenazines from the cell, and enzymatic detoxification of phenazines. [] For instance, Bacillus sp. G2112 detoxifies phenazine-1-carboxylic acid by attaching a glucose molecule to its structure, rendering it inactive. []

A: Phenazine resistance in target pathogens can limit the efficacy of biocontrol strategies that rely on phenazine-producing bacteria to suppress plant diseases. [] Therefore, understanding the mechanisms of phenazine resistance is crucial for developing effective and sustainable biocontrol solutions.

A: Genetic tools have been instrumental in deciphering the intricate pathways involved in phenazine biosynthesis. Researchers have identified gene clusters responsible for producing phenazine-1-carboxylic acid in Pseudomonas and other bacteria. [, ] By creating gene knockouts and studying the resulting phenotypic changes, researchers can pinpoint the function of specific genes in phenazine production. []

A: Transcriptomic analyses, which examine the entire set of RNA molecules in a cell, have revealed valuable information about the regulation of phenazine biosynthesis. [, ] For instance, studies have shown that the expression of phenazine biosynthesis genes is influenced by environmental factors like nutrient availability and the presence of other microorganisms. [, ]

A: Pseudomonas aeruginosa utilizes a sophisticated cell-to-cell communication system called quorum sensing to regulate phenazine production. [] Quorum sensing allows bacteria to sense their population density and coordinate gene expression accordingly. [] In P. aeruginosa, the production of pyocyanin and other phenazines is tightly controlled by quorum sensing systems, ensuring that these metabolites are produced at optimal levels for bacterial fitness and virulence. []

A: Prenylation is the attachment of isoprenoid units, like dimethylallyl diphosphate (DMAPP), to a molecule. In some bacteria, like Streptomyces, specific prenyltransferases catalyze the addition of prenyl groups to phenazines. [, ] For instance, the prenyltransferase CnqPT1 from Streptomyces sp. CNQ-509 catalyzes the formation of a carbon-oxygen bond between DMAPP and 1,6-dihydroxyphenazine, yielding O-prenylated marinophenazines. []

A: Computational methods are valuable tools in phenazine research. Molecular modeling helps visualize the three-dimensional structure of phenazines and their interactions with biological targets. [] Researchers can use computational techniques to predict the properties of novel phenazine derivatives, guiding the design of new compounds with enhanced biological activities. []

A: The redox properties of phenazines make them attractive candidates for mediating electron transfer in BES. [] For example, Pseudomonas aeruginosa produces pyocyanin, which can shuttle electrons between bacteria and the anode in a microbial fuel cell. [] Researchers are exploring the use of phenazines and their derivatives to enhance the performance and efficiency of BES for various biotechnological applications.

A: While promising, the application of phenazines in BES faces challenges. One major hurdle is the low efficiency of electron recovery from microbial substrate conversion using phenazine mediators. [] Additionally, the stability and longevity of phenazines under operational conditions in BES require further investigation and optimization. []

A: The long-term ecological effects of phenazine release into the environment are not fully understood. [] While some phenazines might degrade naturally, others could persist and potentially accumulate in certain environments. [] More research is needed to assess the potential risks associated with the widespread use of phenazine-producing bacteria for biocontrol or other applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.